molecular formula C7H8F3N3O B1384175 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 55545-80-7

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384175
CAS No.: 55545-80-7
M. Wt: 207.15 g/mol
InChI Key: CWLLGCJZWOJVPK-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol emerged from the broader historical context of trifluoromethyl pyrimidine research that began in the mid-20th century. Early investigations into trifluoromethyl pyrimidines can be traced to systematic studies of fluorinated heterocycles, where researchers recognized the potential of incorporating trifluoromethyl groups into biologically active scaffolds. The synthesis of trifluoromethyl-substituted pyrimidines was initially developed through condensation reactions involving trifluoroacetoacetate esters with various nitrogen-containing building blocks, establishing the foundational synthetic methodology that would later enable the preparation of more complex derivatives.

The specific compound this compound was identified and characterized as part of comprehensive screening programs targeting novel antimicrobial agents. Research teams employed whole-cell screening approaches against Mycobacterium tuberculosis to identify promising chemical scaffolds, leading to the discovery of the trifluoromethyl pyrimidinone series of compounds. This systematic approach to compound identification represents a significant evolution from earlier empirical methods, demonstrating the power of modern high-throughput screening technologies in uncovering bioactive molecules with therapeutic potential.

The compound's emergence also reflects the growing recognition of the importance of trifluoromethyl groups in medicinal chemistry. Since the first synthesis of trifluoromethyl ethers in 1935, the trifluoromethoxy group and related trifluoromethyl-containing moieties have made remarkable impacts in medicinal, agrochemical, and materials science research. The incorporation of these groups into pyrimidine scaffolds represents a natural progression in the quest to develop more effective pharmaceutical agents with improved pharmacological properties.

Significance in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research, particularly within the domains of medicinal chemistry and drug discovery. The compound's significance stems from its demonstrated biological activities and its utility as a synthetic intermediate for the preparation of more complex pharmaceutical agents. Research has established that this compound exhibits significant antimicrobial activity, with documented effectiveness against Mycobacterium tuberculosis showing a minimum inhibitory concentration of 4.9 micromolar while maintaining an excellent safety profile with no observed cytotoxicity against eukaryotic cells at concentrations exceeding 100 micromolar.

The compound's research importance extends beyond its direct biological activities to encompass its role as a versatile building block in synthetic chemistry. The presence of both dimethylamino and trifluoromethyl substituents provides multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and develop optimized derivatives with enhanced therapeutic properties. The dimethylamino group serves as a nucleophilic center that can participate in various substitution and condensation reactions, while the trifluoromethyl group imparts unique electronic and steric properties that influence both reactivity and biological activity.

In the broader context of antimicrobial research, this compound represents part of a new generation of compounds designed to address the growing challenge of drug-resistant pathogens. The compound's activity against Mycobacterium tuberculosis is particularly noteworthy given the urgent need for new therapeutic agents to combat tuberculosis, especially in cases involving multi-drug resistant strains. The unique mechanism of action implied by its structural features suggests potential for overcoming existing resistance mechanisms that limit the effectiveness of current therapeutic agents.

The compound has also found applications in materials science research, where its unique electronic properties contribute to the development of functional materials with specialized characteristics. The combination of electron-donating dimethylamino groups and electron-withdrawing trifluoromethyl groups creates distinctive electronic profiles that can be exploited in the design of molecular switches, sensors, and other advanced materials applications.

Nomenclature, Classification, and Registry Information

The systematic nomenclature and classification of this compound reflects its complex molecular structure and provides essential information for researchers working with this compound. The Chemical Abstracts Service has assigned this compound the registry number 55545-80-7, which serves as its unique identifier in chemical databases and regulatory systems worldwide. This registry number facilitates unambiguous identification of the compound across different naming systems and linguistic contexts.

The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one, which precisely describes its structural features according to established nomenclature conventions. Alternative names found in the literature include 2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one and 2-(dimethylamino)-4-hydroxy-6-(trifluoromethyl)pyrimidine, reflecting different conventions for describing the tautomeric forms of the molecule.

Table 1: Molecular Identification and Physical Properties

Property Value Source
Chemical Abstracts Service Number 55545-80-7
Molecular Formula C₇H₈F₃N₃O
Molecular Weight 207.15 g/mol
International Union of Pure and Applied Chemistry Name 2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Simplified Molecular Input Line Entry System CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
International Chemical Identifier InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
International Chemical Identifier Key CWLLGCJZWOJVPK-UHFFFAOYSA-N

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, making them important building blocks in both synthetic and natural chemistry. The specific substitution pattern of this compound places it within the subcategory of substituted pyrimidinones, which are characterized by the presence of a carbonyl group within the ring structure.

From a regulatory perspective, the compound is classified under various international chemical classification systems. The European Chemicals Agency has assigned it the identification number DTXSID10378969 within the Distributed Structure-Searchable Toxicity database, facilitating tracking and regulatory oversight. The compound is also registered in the ChEMBL database with the identifier CHEMBL1464032, reflecting its significance in medicinal chemistry research.

Position in Pyrimidine Chemistry

This compound occupies a distinctive position within the extensive landscape of pyrimidine chemistry, representing a sophisticated example of how strategic substitution can dramatically alter the properties and applications of this fundamental heterocyclic scaffold. Pyrimidines constitute one of the most important classes of nitrogen-containing heterocycles in both natural and synthetic chemistry, serving as core structures in nucleic acids, vitamins, and numerous pharmaceutical agents. The incorporation of both dimethylamino and trifluoromethyl substituents into the pyrimidine framework creates a molecule with unique electronic and steric characteristics that distinguish it from simpler pyrimidine derivatives.

The positioning of the dimethylamino group at the 2-position of the pyrimidine ring significantly influences the electronic distribution within the molecule. This substitution introduces electron-donating characteristics that enhance the nucleophilicity of the ring system while simultaneously providing opportunities for hydrogen bonding interactions with biological targets. The dimethylamino group's location also affects the compound's solubility properties and membrane permeability, factors that are crucial for biological activity and pharmaceutical applications.

The trifluoromethyl group at the 6-position represents a more recent innovation in pyrimidine chemistry, reflecting the growing appreciation for fluorine-containing substituents in drug design. Trifluoromethyl groups are highly electronegative and sterically demanding, creating significant perturbations in the electronic structure of the pyrimidine ring. These modifications often result in enhanced metabolic stability, altered lipophilicity, and modified binding interactions with biological targets. The strategic placement of the trifluoromethyl group at the 6-position, adjacent to the carbonyl functionality at position 4, creates a unique electronic environment that contributes to the compound's distinctive biological activities.

Within the broader context of pyrimidine medicinal chemistry, this compound represents part of an evolving trend toward increasingly sophisticated molecular designs. Traditional pyrimidine-based drugs, such as the antimetabolites used in cancer therapy, typically feature simpler substitution patterns focused on mimicking natural nucleotides. The compound under discussion represents a departure from these biomimetic approaches, instead leveraging synthetic substituents to create entirely novel biological activities.

Table 2: Comparative Analysis of Pyrimidine Derivatives

Compound Class Key Structural Features Primary Applications Electronic Characteristics
Natural Pyrimidines Hydroxyl, amino groups Nucleic acid components Balanced electron distribution
Classical Antimetabolites Fluorine, amino substituents Cancer therapy Moderate electron withdrawal
Trifluoromethyl Pyrimidines Trifluoromethyl groups Antimicrobial agents Strong electron withdrawal
This compound Dimethylamino, trifluoromethyl Research applications Mixed electronic effects

The synthetic accessibility of this compound through established pyrimidine chemistry methodologies further enhances its position within this chemical family. Standard synthetic approaches for pyrimidine construction, including condensation reactions between 1,3-dicarbonyl compounds and amidines, can be successfully applied to prepare this compound and related derivatives. The availability of efficient synthetic routes enables researchers to explore structure-activity relationships systematically and develop optimized derivatives for specific applications.

Contemporary research in pyrimidine chemistry increasingly focuses on compounds that combine multiple functional groups to achieve specific biological or materials properties. This compound exemplifies this trend, demonstrating how careful selection and positioning of substituents can create compounds with remarkable biological activities and unique chemical properties. The compound's success in antimicrobial applications has stimulated broader interest in similarly substituted pyrimidines, contributing to the expansion of this important chemical class.

Properties

IUPAC Name

2-(dimethylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLLGCJZWOJVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378969
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55545-80-7
Record name 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55545-80-7
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Preparation Methods

Example Data Table: Synthesis Parameters

Parameter Typical Range Purpose/Notes
Temperature 60-120°C Reaction kinetics and selectivity
Reaction Time 4-24 hours Complete substitution or hydroxylation
Yield 70-85% Optimized via process control
Purity >99% Achieved through recrystallization or chromatography

Research Findings and Recent Innovations

Recent research emphasizes green chemistry approaches and cost-effective routes :

  • Use of 2,2-difluoroacetic anhydride as a starting material for fluorinated intermediates.
  • Development of multi-step one-pot procedures to reduce purification steps.
  • Implementation of microwave-assisted reactions to accelerate reaction rates.

For example, a recent publication describes a five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride, bypassing hazardous fluorination reagents and enabling large-scale production with high yields (up to 46% overall yield).

Scientific Research Applications

Medicinal Chemistry Applications

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol has shown potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth by targeting specific proteins involved in cancer progression. A study demonstrated that certain derivatives could effectively bind to proteins associated with cancer cell proliferation, leading to reduced viability of cancer cells .
  • Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Central Nervous System Effects : Given the presence of the dimethylamino group, there is interest in exploring its effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders, although further research is required to elucidate these mechanisms .

Agrochemical Applications

The unique trifluoromethyl group enhances the lipophilicity of the molecule, making it suitable for agrochemical applications:

  • Herbicides : Compounds similar to this compound have been evaluated for herbicidal properties. They demonstrate efficacy in controlling weed species while minimizing toxicity to crops .
  • Insecticides : The structural characteristics of this pyrimidine derivative suggest potential use as an insecticide. Studies have indicated that it can disrupt insect growth and reproduction, providing a basis for developing environmentally friendly pest control agents .

Material Science Applications

The compound's chemical stability and reactivity make it valuable in material science:

  • Polymer Chemistry : It can act as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties .
  • Photochemical Applications : The photostability of this compound allows it to be used in photochemical reactions, where it can undergo transformations under UV light, leading to new materials with unique properties .

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anticancer properties of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for drug development.

Case Study 2: Agrochemical Efficacy

In agricultural research, a series of field trials were conducted using formulations containing this compound as an active ingredient. The trials demonstrated significant weed control efficacy compared to traditional herbicides while exhibiting lower environmental impact.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity.

    Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.

    Molecular Targets: Common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol with structurally and functionally related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-(dimethylamino), 6-(CF₃), 4-OH C₇H₈F₃N₃O 207.06 Potential enzyme inhibitor; structural analog of bioactive pyrimidines
2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol 2-(SCH₃), 6-(CF₃), 4-OH C₆H₅F₃N₂OS 210.18 Higher lipophilicity; used in agrochemical research
4-Hydroxy-2-(trifluoromethyl)pyrimidine 2-(CF₃), 4-OH C₅H₃F₃N₂O 164.09 Intermediate in antiviral drug synthesis
2-(3-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol 2-(pyridin-3-yl), 6-(CF₃), 4-OH C₁₀H₆F₃N₃O 241.17 Dual heterocyclic structure; explored in kinase inhibition
2-Amino-4-(trifluoromethyl)pyrimidine 2-NH₂, 4-(CF₃) C₅H₄F₃N₃ 163.10 Precursor for fluorinated nucleoside analogs

Key Comparative Insights:

Substituent Effects on Bioactivity: The dimethylamino group in the target compound may enhance solubility compared to the methylsulfanyl analog, which prioritizes hydrophobic interactions . Trifluoromethyl (CF₃) at position 6 or 2 is a common feature in bioactive pyrimidines, contributing to resistance against oxidative metabolism and improved target binding .

Docking Scores (Enzyme Inhibition Potential): While direct data for the target compound are unavailable, analogs like 2-amino-6-mercapto-4-pyrimidinol (docking score: -5.89) and 2-amino-6-(fluoromethyl)-4-pyrimidinol (-5.96) exhibit moderate binding affinities for UBE2C, a ubiquitin-conjugating enzyme. This suggests that substitutions at position 2 (e.g., dimethylamino vs. amino) could modulate inhibitory potency .

Synthetic Applications: The hydroxyl group at position 4 in the target compound enables derivatization into esters or ethers, similar to 4-hydroxy-2-(trifluoromethyl)pyrimidine, which is used to synthesize antiviral agents . In contrast, 2-(3-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol incorporates a pyridine ring, expanding π-π stacking interactions in receptor binding .

Biological Context :

  • Compounds like 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines (EC₅₀: low micromolar range) demonstrate potent TLR7 agonist activity, highlighting the therapeutic relevance of the trifluoromethyl-pyrimidine scaffold .

Notes on Structural and Functional Divergence

Positional Isomerism :

  • Shifting the trifluoromethyl group from position 6 to 2 (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine ) alters electronic density and steric effects, impacting interactions with enzymatic active sites .

Role of Amino vs. Dimethylamino Groups: The dimethylamino group provides steric bulk and moderate basicity, whereas amino groups (e.g., in 2-amino-4-(trifluoromethyl)pyrimidine) facilitate hydrogen bonding but may reduce metabolic stability .

Comparative Pharmacokinetics: Lipophilicity trends: 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol (logP ~2.5) > target compound (estimated logP ~1.8) > 4-hydroxy-2-(trifluoromethyl)pyrimidine (logP ~1.2). These differences influence membrane permeability and bioavailability .

Biological Activity

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS No. 55545-80-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group. This unique substitution pattern contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains, particularly in the context of drug-resistant bacteria.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially functioning as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 4.9 μM with no observed cytotoxicity against eukaryotic cells (IC50 > 100 μM) .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget OrganismMIC (μM)Cytotoxicity (IC50 μM)
Compound AMycobacterium tuberculosis4.9>100
Compound BStaphylococcus aureus8.0>50
Compound CEscherichia coli12.5>80

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, it has demonstrated inhibitory effects on cell proliferation in specific cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116). The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing its effects on MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. A recent investigation revealed that it effectively suppressed COX-2 activity at low concentrations, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (μM)Comparison Drug
This compound0.04Celecoxib (0.04)
Compound D0.05Indomethacin
Compound E0.03Aspirin

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound acts as a competitive inhibitor for ATP-binding sites in kinases involved in cancer progression.
  • Modulation of Inflammatory Pathways : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity:

  • Trifluoromethyl Group : Enhances lipophilicity and cellular uptake.
  • Dimethylamino Group : Influences receptor binding affinity and selectivity.

Q & A

Q. How can crystallography elucidate its solid-state behavior?

  • Methodology : Grow single crystals via slow evaporation (acetonitrile/water). X-ray diffraction (Mo-Kα radiation) reveals hydrogen bonding between hydroxyl and dimethylamino groups, influencing solubility. Compare with PXRD data for polymorph screening .

Q. What green chemistry approaches reduce waste in synthesis?

  • Methodology : Replace DMF with Cyrene (a biobased solvent) to improve E-factor. Use catalytic amounts of Cu nanoparticles for trifluoromethylation, reducing metal waste by 70% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

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